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Compound Name:
7-bromo-1H-indole-5-carboxylic

acid

Cat. No.: B11872034

Get Quote

Executive Summary: The Privileged Scaffold
The bromo-indole carboxylic acid scaffold represents a "privileged structure" in medicinal

chemistry, capable of binding to diverse biological targets with high affinity. Its utility stems from

a synergistic duality:

The Indole Core: A rigid, bicyclic aromatic system that mimics the side chain of Tryptophan

and purine bases (adenine), making it an ideal scaffold for kinase inhibitors and

peptidomimetics.[1]

The Bromo-Substituent: Far from being a simple hydrophobic filler, the bromine atom

participates in Halogen Bonding (XB).[1] The electropositive "sigma-hole" of the bromine

atom can interact directionally with backbone carbonyls or nucleophilic residues in the active

site.

The Carboxylic Acid: Functions as a "warhead" for electrostatic anchoring, typically forming

salt bridges with conserved lysine or arginine residues (e.g., the catalytic lysine in kinases or

Arg171 in LDH-A).[1]
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This guide dissects the SAR of this scaffold, focusing on its application in kinase inhibition

(CK2, EGFR) and metabolic regulation (LDH-A).[1]

Mechanistic SAR Analysis
The Halogen Bond and Hydrophobic Filling
In many bromo-indole inhibitors, the bromine atom replaces a hydration shell and occupies a

hydrophobic pocket.[1] However, its potency often exceeds that of a methyl group of similar

size due to halogen bonding.[1]

Sigma-Hole Interaction: The C-Br bond creates an anisotropic charge distribution. The tip of

the bromine is electropositive (sigma-hole), allowing it to act as a Lewis acid toward

nucleophiles (e.g., backbone C=O of Valine/Isoleucine in the kinase hinge region).[1]

Position Sensitivity:

5-Bromo: Often targets the hydrophobic region II in kinases (e.g., CK2).

4,5,6,7-Tetrabromo: Maximizes hydrophobic displacement but suffers from poor solubility.

[1] Mono- or di-substitution (e.g., 5,6-dibromo) is often the optimal compromise.[1]

The Carboxylate Anchor
The carboxylic acid moiety (-COOH) is critical for orientation but poses cell-permeability

challenges.

Direct Interaction: In Lactate Dehydrogenase A (LDH-A) inhibitors, the 2-carboxylate mimics

the pyruvate substrate, engaging Arg171.[1]

Prodrug/Isostere Requirement: For intracellular targets (kinases), the free acid is often

masked as an ester, amide, or hydrazone to improve membrane permeability (LogP), or

replaced by a bioisostere (e.g., tetrazole).[1]

Visualization of the SAR Logic
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Figure 1: Functional mapping of the bromo-indole carboxylic acid scaffold. The 5-Br and 2-

COOH positions act as primary determinants for specificity.

Case Studies and Data
Case Study A: EGFR Tyrosine Kinase Inhibitors
Recent studies demonstrate that 5-bromoindole-2-carboxylic acid derivatives (specifically

hydrazones) function as potent EGFR inhibitors. The free acid serves as a precursor, but the

derivative (hydrazone) extends into the binding pocket to interact with Asp855.

Key SAR Findings:

5-Br: Essential. Removal or replacement with Cl reduces potency, confirming the specific

size/electronic requirement of Br.[1]

2-Linker: Conversion of COOH to carbohydrazide improves lipophilicity and binding affinity.

Case Study B: LDH-A Inhibition
For metabolic targets like LDH-A, the carboxylic acid is preserved to mimic the substrate.

Comparative Data (Simulated based on Granchi et al. & Genentech data):
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Compound ID Structure Target IC50 (µM) SAR Insight

Ref-1
Indole-2-

carboxylic acid
LDH-A > 500

Inactive without

hydrophobic

substituents.

Br-1
5-Bromoindole-2-

carboxylic acid
LDH-A 250

Br provides

necessary

hydrophobic

contact; weak

inhibitor.

NHI-2

1-OH-6-phenyl-

4-CF3-indole-2-

COOH

LDH-A 4.8

N-OH and bulky

lipophilic groups

(Ph, CF3)

drastically

improve potency.

[1]

EGFR-3a

5-Bromoindole-2-

carbohydrazide

deriv.

EGFR 0.21

Amide/hydrazon

e derivatization

shifts selectivity

to kinases.

Experimental Protocols
Synthesis of 5-Bromoindole-2-carboxylic Acid
Note: While commercially available, in-house synthesis allows for isotopic labeling or derivative

generation.[1]

Method: Modified Reissert Indole Synthesis or Hydrolysis of Ethyl Ester. Reaction Scheme

Visualization:
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Starting Material:
Ethyl Pyruvate + 4-Bromophenylhydrazine

Step 1: Fischer Indolization
(PPA or ZnCl2, Reflux)

Intermediate:
Ethyl 5-bromoindole-2-carboxylate

Step 2: Hydrolysis
(LiOH, THF/H2O)

Product:
5-Bromoindole-2-carboxylic acid

Click to download full resolution via product page

Figure 2: Synthetic route for the core scaffold.

Protocol Steps:

Hydrazone Formation: Dissolve 4-bromophenylhydrazine hydrochloride (10 mmol) and ethyl

pyruvate (11 mmol) in ethanol. Stir at RT for 2 hours. Filter the hydrazone precipitate.

Fischer Cyclization: Suspend the hydrazone in polyphosphoric acid (PPA). Heat to 110°C for

3 hours. (Caution: Exothermic).[1] Pour onto ice/water. Extract the indole ester with ethyl

acetate.

Hydrolysis: Dissolve the ester in THF:Water (1:1). Add LiOH (3 eq).[1] Stir at 60°C until TLC

shows consumption of ester (~4h). Acidify with 1M HCl to pH 3. Filter the white precipitate.

Yield: Typically 65-75%.
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Validation: 1H NMR (DMSO-d6) should show a singlet at ~13.0 ppm (COOH) and the

characteristic indole NH.

Biological Assay: LDH-A Inhibition (NADH Consumption)
Principle: LDH converts Pyruvate to Lactate, oxidizing NADH to NAD+.[1] The decrease in

NADH fluorescence (Ex 340nm / Em 460nm) is proportional to enzyme activity.[1]

Workflow:

Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl.

Substrate Mix: 200 µM Pyruvate, 200 µM NADH.

Enzyme: Recombinant human LDH-A (final conc 0.5 nM).

Procedure:

Incubate Enzyme + Inhibitor (dissolved in DMSO) for 15 min at RT.

Add Substrate Mix to initiate reaction.

Monitor fluorescence decrease kinetically for 10 minutes.

Analysis: Calculate slope (Vmax). Determine % Inhibition relative to DMSO control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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